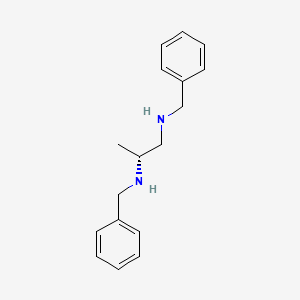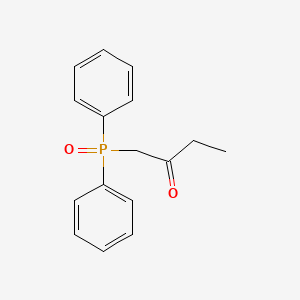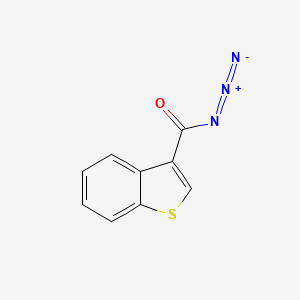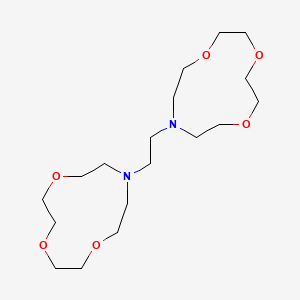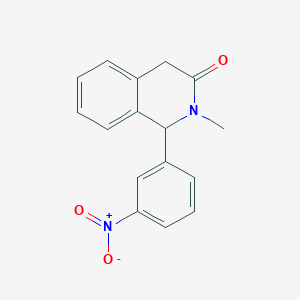
2-Methyl-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3(2H)-one is a complex organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a nitrophenyl group, a methyl group, and a dihydroisoquinolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: The acylation of the nitrophenyl compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The formation of the isoquinoline ring system through an intramolecular cyclization reaction, often facilitated by heating and the use of a strong acid or base.
Reduction: The reduction of the nitro group to an amine, which can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
2-Methyl-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents such as halogens, alkyl halides, and strong bases or acids for electrophilic and nucleophilic substitutions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the substituents introduced.
科学的研究の応用
2-Methyl-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting neurological disorders, cancer, and infectious diseases.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
作用機序
The mechanism of action of 2-Methyl-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The nitrophenyl group can participate in electron transfer reactions, while the isoquinoline core can interact with aromatic residues in proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
2-Methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one: Lacks the nitro group, resulting in different reactivity and applications.
1-(3-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a fully saturated isoquinoline ring.
3-Nitro-1,2-dihydroisoquinoline: Lacks the methyl group, affecting its chemical properties and reactivity.
Uniqueness
2-Methyl-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3(2H)-one is unique due to the combination of the nitrophenyl group and the dihydroisoquinolinone core
特性
CAS番号 |
78634-31-8 |
|---|---|
分子式 |
C16H14N2O3 |
分子量 |
282.29 g/mol |
IUPAC名 |
2-methyl-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C16H14N2O3/c1-17-15(19)10-11-5-2-3-8-14(11)16(17)12-6-4-7-13(9-12)18(20)21/h2-9,16H,10H2,1H3 |
InChIキー |
CLCPGRMLGDILOE-UHFFFAOYSA-N |
正規SMILES |
CN1C(C2=CC=CC=C2CC1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


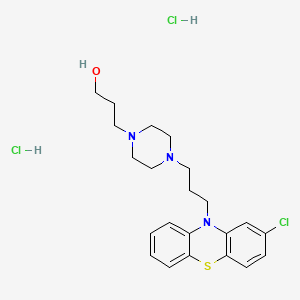

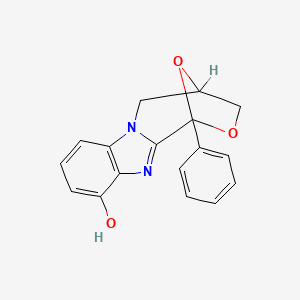
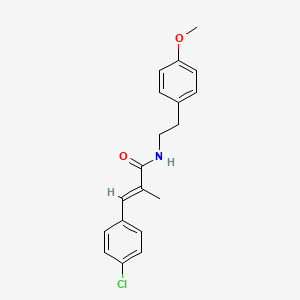
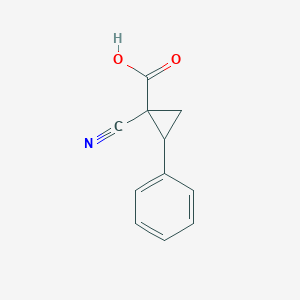

![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)

